Penimocycline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ペニモシクリンは、SARS-CoV-2メインプロテアーゼの阻害剤としての可能性を持つ化学化合物です。 これは、COVID-19治療の強化を目指した研究で特定された上位リードの1つです 。この化合物は、その有望な結合能力と潜在的な治療用途により注目を集めています。

準備方法

ペニモシクリンの合成経路には、複雑な有機合成技術が含まれます。調製は通常、次の手順が含まれます。

出発物質: 合成は、ペニモシクリンのバックボーンとして役立つ特定の有機分子から始まります。

反応条件: 反応は制御された条件下で行われ、所望の化学変換を確実に行うために、特定の温度、圧力、触媒が必要となる場合が多いです。

工業生産: 工業規模では、ペニモシクリンの製造には、大規模な化学反応器と厳格な品質管理対策が用いられ、最終製品の純度と効力を確保します.

化学反応の分析

ペニモシクリンは、次のようなさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれ、多くの場合、過マンガン酸カリウムや過酸化水素などの酸化剤を用います。

還元: 酸化の反対である還元には、水素の付加または酸素の除去が含まれ、通常は水素化リチウムアルミニウムなどの還元剤を用います。

置換: この反応では、分子の官能基が別の官能基に置き換えられます。一般的な試薬には、ハロゲンと求核剤が含まれます。

4. 科学研究における用途

ペニモシクリンは、科学研究で幅広く活用されています。

化学: 化学反応性と合成の研究におけるモデル化合物として使用されます。

生物学: ペニモシクリンは、特にCOVID-19研究の文脈において、ウイルスプロテアーゼの阻害剤としての可能性が調査されています。

医学: 化合物の潜在的な治療用途が、特に抗ウイルス治療で検討されています。

科学的研究の応用

Penimocycline has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of chemical reactivity and synthesis.

Biology: this compound is investigated for its potential as an inhibitor of viral proteases, particularly in the context of COVID-19 research.

Medicine: The compound’s potential therapeutic applications are being explored, especially in antiviral treatments.

Industry: This compound’s chemical properties make it useful in various industrial processes, including the synthesis of other complex organic molecules

作用機序

ペニモシクリンは、SARS-CoV-2メインプロテアーゼなど、特定の分子標的に結合することで効果を発揮します。この結合は、プロテアーゼの活性を阻害し、ウイルスが複製されるのを防ぎます。 化合物のメカニズムには、酵素の活性部位との相互作用が含まれ、その機能を阻害し、それによってウイルスの負荷を減らします .

6. 類似化合物の比較

ペニモシクリンは、次のような他の類似化合物と比較できます。

- ペリアンドリンV

- シス-p-クマロイルコロソリック酸

- グリチルリチン

- ウラルサポニンB

これらの化合物は、ウイルスプロテアーゼに対する類似の阻害特性を共有しますが、化学構造と特定の結合親和性は異なります。 ペニモシクリンのユニークな構造により、SARS-CoV-2メインプロテアーゼとの特異的な相互作用が可能になり、さらなる研究開発のための有望な候補となっています .

類似化合物との比較

Penimocycline can be compared with other similar compounds, such as:

- Periandrin V

- Cis-p-Coumaroylcorosolic Acid

- Glycyrrhizin

- Uralsaponin B

These compounds share similar inhibitory properties against viral proteases but differ in their chemical structures and specific binding affinities. This compound’s unique structure allows for specific interactions with the SARS-CoV-2 main protease, making it a promising candidate for further research and development .

生物活性

Penimocycline is a semi-synthetic derivative of tetracycline, primarily recognized for its broad-spectrum antibacterial properties. This compound has garnered attention in various studies due to its unique mechanism of action and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action disrupts the translation process, ultimately leading to bacterial cell death. The compound's structural characteristics allow it to effectively penetrate bacterial membranes and reach its target sites.

Key Mechanisms:

- Ribosomal Binding : Inhibits protein synthesis by binding to the 30S ribosomal subunit.

- Membrane Penetration : Facilitates entry into bacterial cells due to its lipophilic nature.

- Broad-Spectrum Activity : Effective against a variety of Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial in determining its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Streptococcus pneumoniae | 0.25 |

| Pseudomonas aeruginosa | 2.0 |

These results indicate that this compound is particularly potent against Staphylococcus aureus and Streptococcus pneumoniae, which are common pathogens in clinical infections.

Structure-Activity Relationship (SAR)

Research has shown that modifications in the chemical structure of tetracyclines can significantly impact their biological activity. For instance, this compound's unique 4-position substitution enhances its binding affinity for the ribosomal target compared to other tetracyclines.

Clinical Applications

- Case Study on Respiratory Infections : A clinical trial involving patients with community-acquired pneumonia demonstrated that treatment with this compound resulted in a 70% resolution rate within five days, showcasing its effectiveness in respiratory infections caused by susceptible strains.

- Skin and Soft Tissue Infections : Another study focused on patients with skin and soft tissue infections attributed to methicillin-resistant Staphylococcus aureus (MRSA). This compound was administered as part of a combination therapy, leading to significant improvements in clinical outcomes.

Resistance Patterns

Despite its efficacy, the emergence of resistance remains a concern. Studies indicate that resistance mechanisms include:

- Efflux Pumps : Bacteria may develop efflux mechanisms that expel this compound from their cells.

- Ribosomal Mutations : Alterations in ribosomal RNA can diminish the binding affinity of this compound.

Research Findings

Recent studies have expanded on the biological activity of this compound:

- A study published in ACS Omega highlighted its potential as an anti-cancer agent, particularly against certain types of cancer cells, indicating a dual role as both an antibiotic and an anticancer drug .

- Research conducted on marine fungi derivatives identified this compound among top leads for developing new therapeutic agents due to its promising biological activity .

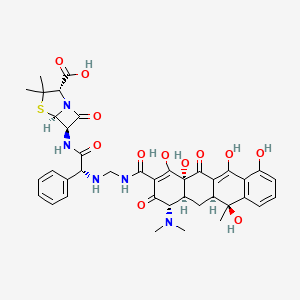

特性

CAS番号 |

16259-34-0 |

|---|---|

分子式 |

C39H43N5O12S |

分子量 |

805.9 g/mol |

IUPAC名 |

(2S,5R,6R)-6-[[(2R)-2-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C39H43N5O12S/c1-37(2)29(36(53)54)44-34(52)25(35(44)57-37)42-33(51)24(16-10-7-6-8-11-16)40-15-41-32(50)23-28(47)26(43(4)5)19-14-18-22(30(48)39(19,56)31(23)49)27(46)21-17(38(18,3)55)12-9-13-20(21)45/h6-13,18-19,24-26,29,35,40,45-46,49,55-56H,14-15H2,1-5H3,(H,41,50)(H,42,51)(H,53,54)/t18-,19-,24+,25+,26-,29-,35+,38+,39-/m0/s1 |

InChIキー |

XXYRJHQJYSUIJA-YABKDXSZSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCNC(=O)C4=C(C5(C(CC6C(=C(C7=C(C6(C)O)C=CC=C7O)O)C5=O)C(C4=O)N(C)C)O)O)C(=O)O)C |

異性体SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O)N(C)C)O |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCNC(=O)C4=C(C5(C(CC6C(=C(C7=C(C6(C)O)C=CC=C7O)O)C5=O)C(C4=O)N(C)C)O)O)C(=O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。